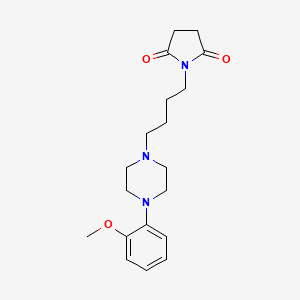
1-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)pyrrolidine-2,5-dione
描述
1-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of neuropharmacology. It is known for its interaction with various neurotransmitter receptors, making it a valuable candidate for research in treating neurological disorders.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)pyrrolidine-2,5-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with a suitable piperazine derivative under controlled conditions to form the intermediate 4-(2-methoxyphenyl)piperazine.
Alkylation: The intermediate is then subjected to alkylation using a butyl halide to introduce the butyl group at the nitrogen atom of the piperazine ring.
Cyclization: The final step involves the cyclization of the alkylated intermediate with succinic anhydride to form the pyrrolidine-2,5-dione ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.
化学反应分析
Types of Reactions: 1-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or pyrrolidine rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学研究应用
1-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interaction with neurotransmitter receptors and its potential effects on neural pathways.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as depression, anxiety, and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
The mechanism of action of 1-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)pyrrolidine-2,5-dione involves its interaction with neurotransmitter receptors, particularly the alpha1-adrenergic receptors. The compound acts as an antagonist, blocking the binding of endogenous neurotransmitters like norepinephrine and epinephrine to these receptors. This blockade results in the modulation of neural signaling pathways, leading to potential therapeutic effects in treating neurological disorders.
相似化合物的比较
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to manage hypertension.
Uniqueness: 1-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)pyrrolidine-2,5-dione is unique due to its specific structural features, such as the presence of the pyrrolidine-2,5-dione ring and the methoxyphenyl group. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications.
属性
分子式 |
C19H27N3O3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H27N3O3/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24/h2-3,6-7H,4-5,8-15H2,1H3 |
InChI 键 |
MQHOGPLXAXSQAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O |
同义词 |
1-(4-(4-(2-Methoxyphenyl)-1-piperazinyl)butyl)-2,5-pyrrolidinedione MM 77 MM-77 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide](/img/structure/B1226337.png)
![1H-Isoindole-1,3(2H)-dione, 5-amino-2-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1226338.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1226339.png)
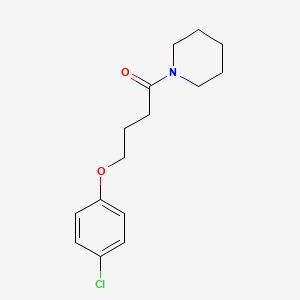
![(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE](/img/structure/B1226343.png)
![METHYL 2-[({[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B1226346.png)
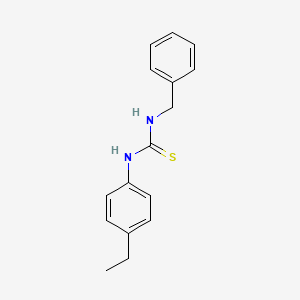
![5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1226349.png)
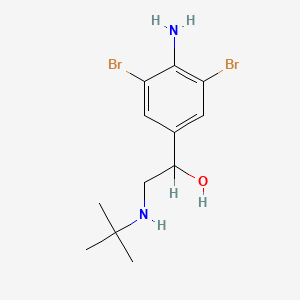


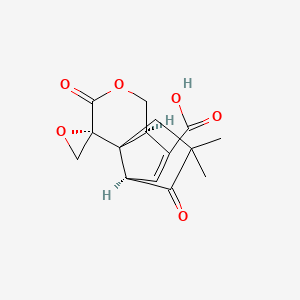
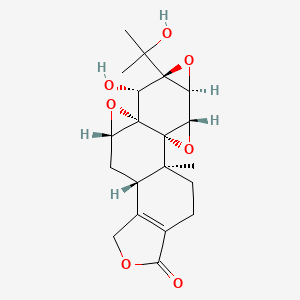
![4-Chloro-2-[2-hydroxy-3-[[2-methyl-1-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)anilino]propan-2-yl]amino]propoxy]benzonitrile,(Z)-4-ethoxy-4-oxobut-2-enoic acid](/img/structure/B1226362.png)
